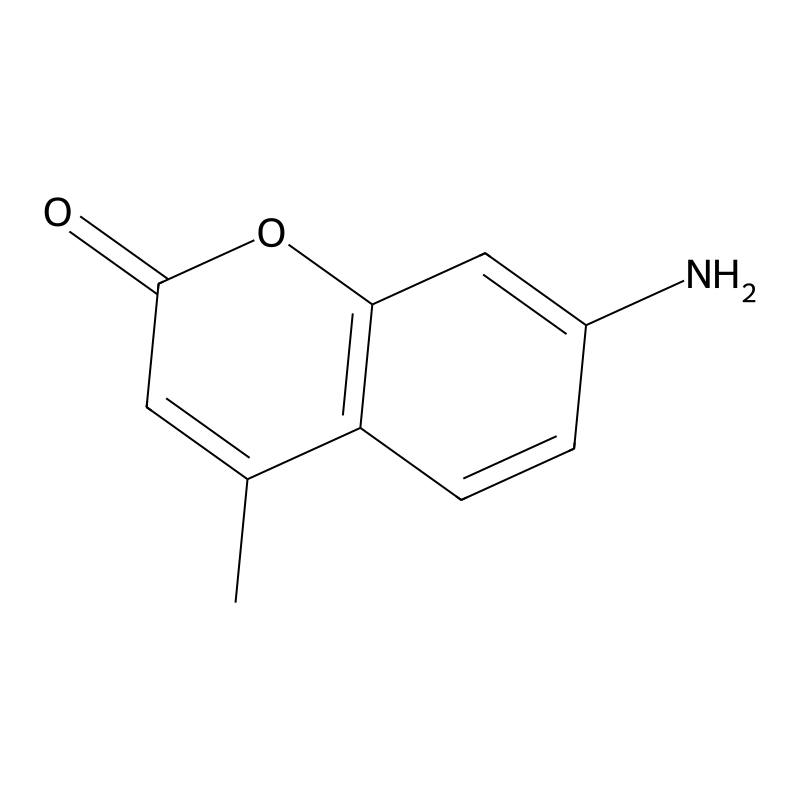

7-Amino-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fluorescent Probe for Protease Activity

7-Amino-4-methylcoumarin (AMC) is a valuable tool in scientific research, particularly in the field of biochemistry. It serves as a fluorescent probe for studying the activity of proteases, enzymes that cleave peptide bonds in proteins. AMC itself is non-fluorescent. However, when attached to a peptide substrate through its amino group, the resulting molecule exhibits fluorescence quenching. This means the presence of AMC reduces the emitted fluorescence [].

The key application of AMC lies in its ability to report on protease activity. When a protease cleaves the peptide bond between AMC and the substrate, the free AMC is released. This liberated AMC regains its fluorescence, allowing researchers to measure the increase in fluorescence intensity. The higher the fluorescence, the greater the protease activity [, ].

AMC's fluorescence properties make it a sensitive and versatile probe for various protease assays. Its excitation and emission wavelengths (345 nm and 445 nm, respectively) are well-suited for standard fluorescence instrumentation [].

Other Applications

Beyond its role as a protease probe, AMC finds applications in other areas of scientific research. Here are two notable examples:

Laser Dye

AMC possesses laser emission properties, making it a candidate for laser dye development. It belongs to the class of aminocoumarins, known for their laser dye capabilities [].

Natural Product

Interestingly, research has identified AMC as a natural product found in the tobacco plant, Nicotiana tabacum []. While the exact function of AMC in the plant remains unclear, its presence suggests a potential biological role.

7-Amino-4-methylcoumarin, also known as 7-amino-4-methyl-2H-chromen-2-one, is a synthetic compound belonging to the coumarin family. It is characterized by its yellow powder appearance and has the molecular formula with a molecular weight of 175.19 g/mol. The compound has a melting point range of 226.5–228.5 °C and is soluble in dimethylformamide, making it suitable for various chemical applications .

Fluorescence Quenching

When AMC is conjugated to the peptide substrate, its fluorescence is quenched due to the proximity of the electron-rich peptide chain. This quenching can arise from various mechanisms, including Förster resonance energy transfer (FRET) [].

Fluorescence Activation

Upon cleavage of the peptide bond by the protease, AMC is released from the quenched state. The free AMC molecule regains its planar conformation and exhibits fluorescence when excited by light at the appropriate wavelength [].

By measuring the increase in fluorescence intensity, scientists can indirectly quantify the enzymatic activity responsible for the cleavage of the AMC-conjugated substrate.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

- Acylation: The amino group can be acylated to form acyl amino derivatives, which may exhibit different biological activities .

- Fluorescence Quenching: The compound acts as a fluorochrome; its fluorescence can be quenched upon conjugation with peptide substrates, which is useful in biochemical assays .

Research indicates that 7-amino-4-methylcoumarin exhibits significant biological activity, particularly as an antitubercular agent. In studies, it demonstrated a minimum inhibitory concentration (MIC) of 1 mg/L against Mycobacterium tuberculosis, including multidrug-resistant strains. This compound has shown potential in synergistic effects when combined with established antitubercular drugs such as isoniazid and rifampicin . Additionally, it has been noted for its role as a fluorochrome in biological imaging applications .

Several synthesis methods for 7-amino-4-methylcoumarin have been reported:

- Base-Catalyzed Reaction: Heating coumarin with concentrated alkali leads to an intermediate that can be converted to 7-amino-4-methylcoumarin upon acidification, yielding high amounts of the desired product .

- Amino Group Introduction: The introduction of the amino group can be achieved through various amination techniques, often involving reactive intermediates derived from coumarin derivatives.

7-Amino-4-methylcoumarin finds applications in various fields:

- Fluorescent Probes: Due to its fluorescent properties, it is widely used in biochemical assays and as a fluorescent marker in biological research.

- Antimicrobial Research: Its effectiveness against Mycobacterium tuberculosis makes it a candidate for further development in antitubercular therapies.

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds and derivatives.

Studies on the interactions of 7-amino-4-methylcoumarin with other compounds reveal its ability to form complexes and participate in enzymatic reactions. For instance, when conjugated to peptide substrates, the fluorescence signal is quenched until enzymatic cleavage occurs, allowing for monitoring of enzyme activity . This property is particularly useful in drug development and therapeutic monitoring.

Several compounds share structural features with 7-amino-4-methylcoumarin, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Diethylamino-4-methylcoumarin | Similar structure with diethylamino group | Exhibits different fluorescence properties |

| Coumarin | Basic coumarin structure without amino substitution | Lacks antitubercular activity |

| 4-Methylcoumarin | Methylated coumarin without amino group | Primarily used as a flavoring agent |

7-Amino-4-methylcoumarin is unique due to its potent antitubercular activity and its dual role as a fluorescent probe, distinguishing it from other coumarins that do not possess these properties.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Kisselev, A.F., and Goldberg, A.L. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods Enzymol. 398, 364-378 (2005).

3. Prudnikov, I.M., and Smirnov, A.N. Short peptide tools for monitoring caspase and proteasome activities in embryonal and adult rat brain lysates: An approach for the differential identification of proteases. J. Biochem. 151(3), 299-316 (2012).

4. Zimmerman, M., Yurewicz, E., and Patel, G. A new fluorogenic substrate for chymotrypsin. Anal. Biochem. 70(1), 258-262 (1976).